molecular formula C15H22N2O5 B13246555 Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13246555
M. Wt: 310.35 g/mol
InChI Key: NSDGLTINGBHTEY-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate . This is followed by esterification and hydroxylation reactions to introduce the methyl ester and hydroxyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.

Scientific Research Applications

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-aminophenyl)-2-amino-3-hydroxypropanoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 3-(3-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of the Boc protecting group, which provides steric hindrance and stability, allowing for selective reactions and applications in various fields .

Biological Activity

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with notable biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl moiety, and a hydroxypropanoate structure. Its molecular formula is C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of 294.35 g/mol. The stereochemistry is defined as (2R,3S), which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.35 g/mol
CAS Number166888-37-5
Stereochemistry(2R,3S)

Synthesis

The synthesis of this compound typically involves several steps:

  • Reduction : The nitro group of 3-nitrobenzaldehyde is reduced to an amino group.
  • Protection : The amino group is protected using tert-butyl carbamate.
  • Aldol Reaction : The protected amino compound undergoes an aldol reaction with methyl acrylate.
  • Purification : The final product is purified using column chromatography.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the ABTS and FRAP assays demonstrated high radical-scavenging activity.

Table 2: Antioxidant Activity Results

CompoundABTS IC₅₀ (µM)FRAP IC₅₀ (µM)
Methyl 3-(3-aminophenyl)...19.6 ± 0.891.8 ± 0.3
Trolox91.8 ± 0.3-
BHT--

The results indicate that the compound shows antioxidant activity comparable to established antioxidants like Trolox and BHT.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of certain enzymes, particularly those involved in oxidative stress pathways. Preliminary studies indicate that it may inhibit lipid peroxidation and related processes in biological systems.

Case Studies

  • Study on Antioxidant Properties : In a study published in Molecules, the compound was assessed for its ability to scavenge free radicals and inhibit lipid peroxidation in mouse brain homogenates. The results showed that it effectively reduced lipid peroxidation levels, indicating its potential neuroprotective effects.
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with acetylcholinesterase (AChE). It was found that modifications in the amino group significantly affected binding affinity and inhibitory activity, suggesting that this compound may also interact with AChE.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

NSDGLTINGBHTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC

Origin of Product

United States

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